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Compound of Interest

Compound Name: Xantocillin

Cat. No.: B10858687 Get Quote

Xanthocillin X: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Xanthocillin X, a pioneering natural product first isolated from Penicillium notatum, holds the

distinction of being the first identified isocyanide-containing compound.[1] This guide provides

an in-depth overview of its chemical structure, physicochemical properties, and key biological

activities. Detailed experimental protocols for its isolation and characterization, alongside

elucidated signaling pathways, are presented to support ongoing research and drug

development efforts.

Chemical Structure and Identification
Xanthocillin X, also known as Xantocillin, is a symmetrical molecule characterized by a 1,3-

butadiene backbone with two isonitrile and two p-hydroxyphenyl substituents.[2][3]

Chemical Structure:

Figure 1: Chemical structure of Xanthocillin X.

Table 1: Chemical Identifiers of Xanthocillin X
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Identifier Value

IUPAC Name
4,4'-[(1Z,3Z)-2,3-Diisocyanobuta-1,3-diene-1,4-

diyl]diphenol[1]

CAS Number 580-74-5[3]

Molecular Formula C₁₈H₁₂N₂O₂[3]

Synonyms Xantocillin, Ophthocillin[1]

Physicochemical Properties
Xanthocillin X presents as yellow crystals and is known to decompose at approximately 200-

210°C.[1] Its solubility is limited in non-polar solvents and water but increases in polar organic

solvents and aqueous alkaline solutions.

Table 2: Physicochemical Data of Xanthocillin X

Property Value Reference

Molecular Weight 288.31 g/mol [3]

Appearance Yellow crystals [1]

Melting Point ~200-210 °C (decomposes) [1]

Solubility

Practically insoluble in water,

petroleum ether, benzene,

chloroform. Soluble (up to 1%)

in alcohol, ether, acetone,

dioxane. Freely soluble in

aqueous alkaline solutions.

[3]

XLogP3 3.1 [3]

Topological Polar Surface Area 49.2 Å² [3]

Table 3: Spectroscopic Data of Xanthocillin X
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Spectroscopic Data Values

¹H NMR
Data to be sourced from supplementary

materials of cited literature.

¹³C NMR
Data to be sourced from supplementary

materials of cited literature.

Infrared (IR)
Data to be sourced from relevant spectroscopic

studies.

Mass Spectrometry (MS)
Data to be sourced from relevant spectroscopic

studies.

Experimental Protocols
Isolation and Purification of Xanthocillin X from
Penicillium sp.
The following protocol is a generalized procedure based on common practices for the

extraction of secondary metabolites from fungal cultures.
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Fungal Culture and Extraction

Chromatographic Purification

Culture of Penicillium sp. in Rice Medium

Extraction with Ethyl Acetate (x3)

Evaporation of Solvent

Silica Gel Column Chromatography

Crude Extract

Elution with Cyclohexane/EtOAc Gradient

Fraction Collection and Analysis (TLC)

Further Purification by HPLC

Characterization

Pure Xanthocillin X

Click to download full resolution via product page

Figure 2: General workflow for the isolation and purification of Xanthocillin X.
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Methodology:

Fungal Culture:Penicillium sp. is cultured on a solid rice medium for an extended period

(e.g., 30 days) to allow for the production of secondary metabolites.[3]

Extraction: The culture is exhaustively extracted with a suitable organic solvent such as ethyl

acetate. The solvent is then removed under reduced pressure to yield a crude extract.[3]

Chromatographic Separation: The crude extract is subjected to silica gel column

chromatography. Elution is performed with a gradient of solvents, typically a mixture of a

non-polar solvent like cyclohexane and a more polar solvent like ethyl acetate, to separate

the components based on polarity.[3]

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC)

to identify those containing Xanthocillin X.

High-Performance Liquid Chromatography (HPLC): Fractions enriched with Xanthocillin X

are further purified using HPLC to obtain the pure compound.

Characterization
The identity and purity of the isolated Xanthocillin X are confirmed using a combination of

spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to

elucidate the chemical structure.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

mass and molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic

functional groups, particularly the isocyanide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded to determine the

absorption maxima.

Biological Activities and Signaling Pathways
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Xanthocillin X exhibits a range of biological activities, with its antibiotic and anticancer

properties being the most extensively studied. Its mechanisms of action involve distinct

signaling pathways.

Dysregulation of Heme Biosynthesis (Antibacterial
Activity)
A primary mechanism of Xanthocillin X's antibacterial activity is the disruption of heme

biosynthesis. Xanthocillin X directly binds to heme, the iron-containing cofactor essential for

numerous cellular processes. This sequestration of heme leads to a feedback dysregulation of

the heme biosynthetic pathway, resulting in the accumulation of toxic porphyrin precursors and

ultimately causing bacterial cell death.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/publication/304107317_Xanthohumol_inhibits_the_extracellular_signal_regulated_kinase_ERK_signalling_pathway_and_suppresses_cell_growth_of_lung_adenocarcinoma_cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heme Biosynthesis Pathway

Xanthocillin X

Xanthocillin X-Heme Complex

Binds to

Heme

Porphyrin Precursors

Causes Accumulation of

Reactive Oxygen Species

Leads to

Bacterial Cell Death

Induces

Precursors

Porphobilinogen

Uroporphyrinogen III

Coproporphyrinogen III

Protoporphyrinogen IX

Protoporphyrin IX

Click to download full resolution via product page

Figure 3: Proposed mechanism of Xanthocillin X-induced dysregulation of heme biosynthesis.
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Inhibition of the MEK/ERK Signaling Pathway
(Anticancer Activity)
In the context of cancer cells, Xanthocillin X has been shown to induce autophagy by inhibiting

the MEK/ERK signaling pathway. The RAF-MEK-ERK cascade is a critical pathway that

regulates cell proliferation and survival. By down-regulating this pathway, Xanthocillin X

promotes the up-regulation of the class III PI3K/Beclin 1 signaling pathway, a key initiator of

autophagy. This programmed cell survival/death mechanism contributes to its anticancer

effects.[5]
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Figure 4: Inhibition of the MEK/ERK pathway by Xanthocillin X leading to autophagy.

Conclusion
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Xanthocillin X remains a molecule of significant interest due to its unique chemical structure

and diverse biological activities. Its dual mechanisms of action, targeting both bacterial heme

biosynthesis and cancer cell signaling pathways, underscore its potential as a lead compound

for the development of novel therapeutics. This guide provides a foundational resource for

researchers to further explore the multifaceted nature of Xanthocillin X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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